

# Application Notes and Protocols for AT-121

## Subcutaneous Injection in Rodents

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### Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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## Introduction

**AT-121** is a novel bifunctional agonist that targets both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2] Preclinical studies have demonstrated its potent analgesic properties, comparable to or exceeding those of traditional opioids like morphine. A key advantage of **AT-121** is its favorable safety profile, notably the absence of significant respiratory depression, abuse potential, and physical dependence, which are common and life-threatening side effects associated with conventional opioid analgesics.[1][3] These characteristics make **AT-121** a promising candidate for the development of safer pain therapeutics.

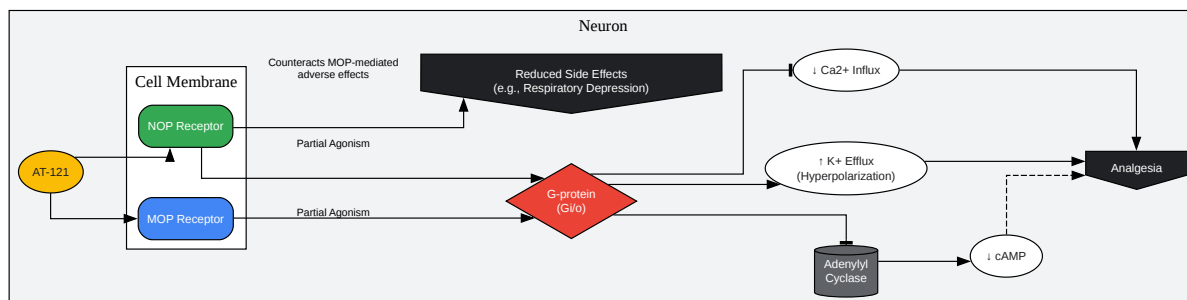
This document provides detailed application notes and protocols for the subcutaneous (SC) administration of **AT-121** in rodent models for preclinical research.

## Mechanism of Action

**AT-121** functions as a partial agonist at both the NOP and MOP receptors.[1][3] Its analgesic effects are mediated through the simultaneous activation of these two receptor systems. The activation of MOP receptors is a well-established mechanism for profound analgesia. The concurrent activation of NOP receptors by **AT-121** is believed to counteract the adverse effects typically associated with MOP receptor agonism, such as respiratory depression and reward-seeking behavior.[3] Studies have shown that **AT-121** does not induce significant MOP receptor

phosphorylation, a cellular event linked to the development of tolerance and other side effects.

[3][4]



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**Caption:** Simplified signaling pathway of **AT-121**. (Max Width: 760px)

## Data Presentation

The following tables summarize key quantitative data for **AT-121** based on preclinical studies. It is important to note that while **AT-121** has been evaluated in rodents, the most detailed dose-response data for subcutaneous administration comes from non-human primate studies. Researchers should use the rodent-specific data as a starting point and may need to perform dose-finding studies for their specific models.

Table 1: **AT-121** Receptor Binding and Functional Activity

Parameter	NOP Receptor	MOP Receptor	Reference
Binding Affinity (K <sub>i</sub> , nM)	3.67	16.49	[2]
Functional Agonism	Partial Agonist	Partial Agonist	[1][3]

Table 2: Subcutaneous **AT-121** Dose Range and Effects (Non-Human Primates)

Dose Range (mg/kg)	Effect	Animal Model	Reference
0.003 - 0.03	Potent, dose-dependent antinociceptive effects	Rhesus Monkeys	[1][2]
0.03	Full antinociception with a 3-hour duration	Rhesus Monkeys	[1]
Up to 0.3	No significant respiratory depression or cardiovascular effects	Rhesus Monkeys	

Table 3: General Rodent Subcutaneous Injection Parameters

Parameter	Mouse	Rat	Reference
Needle Gauge	25-27 G	21-27 G	[5][6]
Maximum Volume per Site	5 ml/kg	5 ml	[5][6]
Injection Site	Loose skin over the shoulders/scruff, flank	Loose skin over the shoulders/scruff, flank	[7][8][9]

## Experimental Protocols

The following protocols provide a general framework for the subcutaneous administration of **AT-121** to rodents for the assessment of its analgesic properties.

## Materials

- **AT-121** hydrochloride
- Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing DMSO and/or a solubilizing agent like Kolliphor HS 15, if required for solubility)
- Sterile syringes (1 ml)
- Sterile needles (25-27 gauge for mice, 21-27 gauge for rats)
- 70% ethanol or other suitable disinfectant for the injection site
- Animal scale
- Appropriate personal protective equipment (PPE)

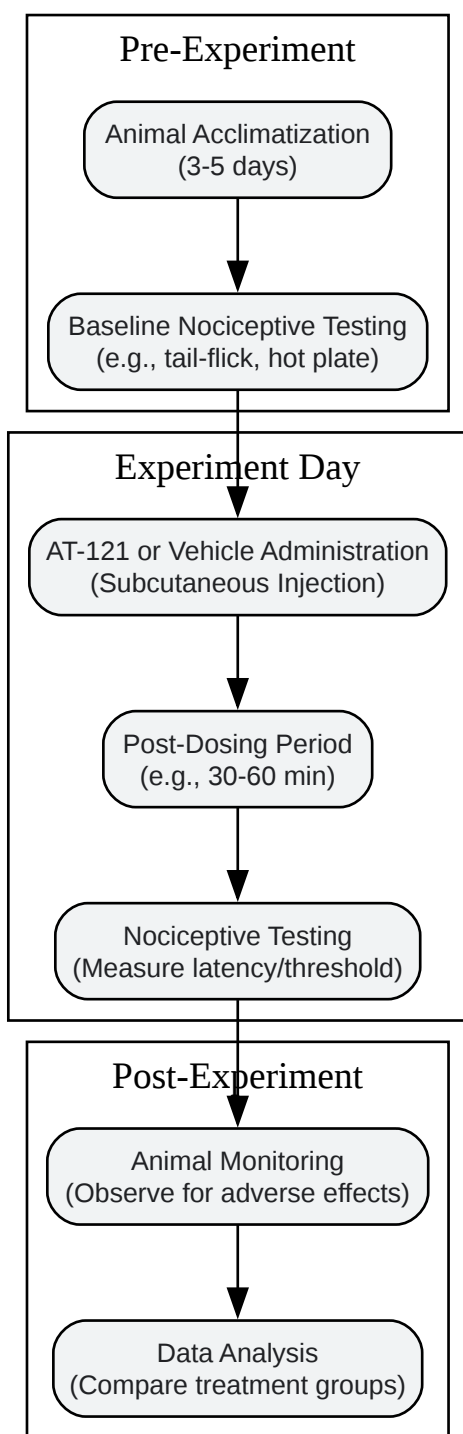
## Protocol for Subcutaneous Injection of **AT-121**

- Animal Preparation:
  - Acclimatize animals to the housing facility and handling procedures for at least 3-5 days prior to the experiment.
  - Weigh each animal on the day of the experiment to accurately calculate the dose.
- **AT-121** Solution Preparation:
  - Prepare a stock solution of **AT-121** in a suitable vehicle. If **AT-121** solubility is an issue in aqueous solutions, a vehicle containing a small percentage of DMSO or other solubilizing agents may be necessary. It is recommended to perform a small pilot study to ensure the vehicle is well-tolerated by the animals.
  - From the stock solution, prepare the final dosing solutions of the desired concentrations (e.g., based on the 0.003-0.03 mg/kg range from non-human primate studies, adjusted for

the desired injection volume).

- Ensure all solutions are sterile and warmed to room temperature before injection to minimize discomfort.
- Injection Procedure:
  - Restrain the rodent gently but firmly. For mice, this can often be done by a single person. For rats, a two-person restraint method may be safer and more effective.
  - Locate the injection site, typically the loose skin over the shoulders (scruff) or the flank.
  - Gently lift a fold of skin to create a "tent."
  - Insert the sterile needle, bevel up, at the base of the skin tent, parallel to the animal's body. Be careful not to puncture through the other side of the skin fold.
  - Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new injection site with a fresh needle.
  - Inject the calculated volume of the **AT-121** solution slowly and steadily.
  - Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
  - Return the animal to its cage and monitor for any immediate adverse reactions.

## Experimental Workflow for Analgesic Testing



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**Caption:** General workflow for analgesic testing. (Max Width: 760px)

## Assessment of Analgesic Efficacy

A variety of established rodent pain models can be used to assess the antinociceptive effects of **AT-121**. The choice of model will depend on the specific research question.

- Acute Nociceptive Pain Models:
  - Tail-flick test: Measures the latency to withdraw the tail from a radiant heat source.
  - Hot plate test: Measures the latency for the animal to show a pain response (e.g., licking a paw, jumping) when placed on a heated surface.
- Inflammatory Pain Models:
  - Formalin test: Involves subcutaneous injection of a dilute formalin solution into the paw and scoring of pain behaviors (licking, biting).
  - Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw edema: Measures hyperalgesia and allodynia in an inflamed paw.
- Neuropathic Pain Models:
  - Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical models that induce nerve damage and subsequent mechanical and thermal hypersensitivity, which can be measured using von Frey filaments and radiant heat, respectively.

## Conclusion

**AT-121** represents a significant advancement in the quest for safer and more effective analgesics. The protocols and data presented in this document are intended to provide a comprehensive guide for researchers utilizing **AT-121** in rodent models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reliable and reproducible results. Given that the detailed subcutaneous dosage information is primarily derived from non-human primate studies, it is strongly recommended that researchers conduct pilot dose-response studies in their specific rodent models to determine the optimal therapeutic window for analgesia without adverse effects.

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## References

- 1. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Attenuated G protein signaling and minimal receptor phosphorylation as a biochemical signature of low side-effect opioid analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. queensu.ca [queensu.ca]
- 7. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. orthopresearch.com [orthopresearch.com]
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